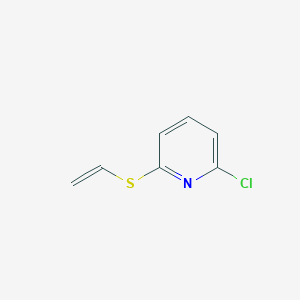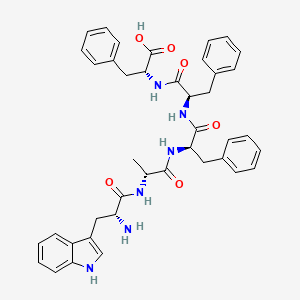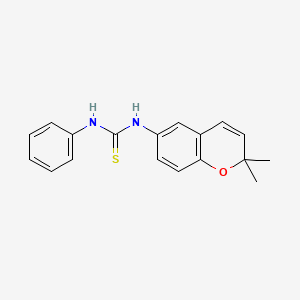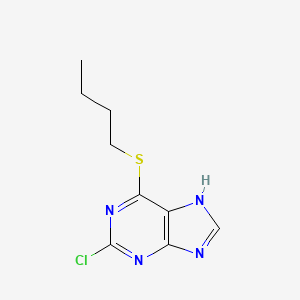![molecular formula C22H23N3O2S B12600420 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea CAS No. 606095-05-0](/img/structure/B12600420.png)
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclopropyl group and the urea linkage. Common reagents used in these reactions include cyclopropylamine, methylsulfanylphenyl isocyanate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
科学研究应用
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives and urea-containing molecules. Examples might include:
- 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea
- 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylphenyl)urea
Uniqueness
What sets 1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea apart is its unique combination of functional groups. The presence of the cyclopropyl group, the quinoline moiety, and the urea linkage gives it distinct chemical and biological properties that may not be found in other similar compounds.
属性
CAS 编号 |
606095-05-0 |
|---|---|
分子式 |
C22H23N3O2S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C22H23N3O2S/c1-14-3-10-20-15(11-14)12-16(21(26)24-20)13-25(18-6-7-18)22(27)23-17-4-8-19(28-2)9-5-17/h3-5,8-12,18H,6-7,13H2,1-2H3,(H,23,27)(H,24,26) |
InChI 键 |
HCQNTKWTXDUBKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)NC4=CC=C(C=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


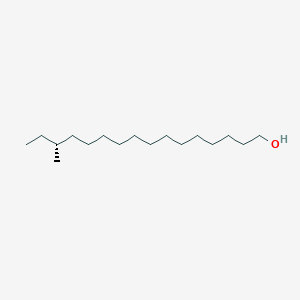
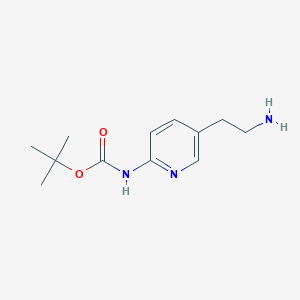
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
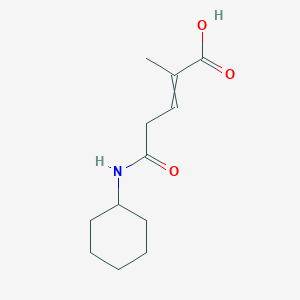
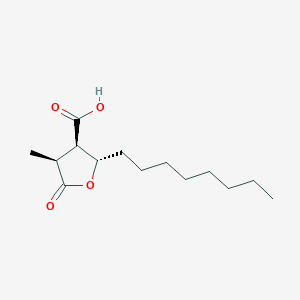
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

